[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
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Overview
Description
[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzodioxole moiety with a pyrazole ring and a pyrrolidine group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the benzodioxole and pyrazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biology
In biology, [5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone is investigated for its potential as a biochemical probe or therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development and other biomedical applications.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may act on specific molecular pathways to treat various diseases or conditions, making it a valuable subject for pharmaceutical research.
Industry
In industry, this compound can be used in the development of new materials or as a precursor for other valuable chemicals. Its unique properties make it suitable for applications in fields such as electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of [5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets within cells. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in flexible plastic articles.
Bis(2-ethylhexyl) terephthalate: A non-phthalate plasticizer used for softening PVC plastics.
Uniqueness
What sets [5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone apart from these similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in ways that other compounds cannot, making it a valuable tool for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c21-8-12-2-1-5-20(12)17(22)14-6-11(18-19-14)9-23-13-3-4-15-16(7-13)25-10-24-15/h3-4,6-7,12,21H,1-2,5,8-10H2,(H,18,19)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGKYHJIPZMCDS-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=NNC(=C2)COC3=CC4=C(C=C3)OCO4)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=NNC(=C2)COC3=CC4=C(C=C3)OCO4)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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